2-(2-Chlorobenzoyl)-3-(dimethylamino)acrylonitrile
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Overview
Description
The compound with the identifier “2-(2-Chlorobenzoyl)-3-(dimethylamino)acrylonitrile” is a chemical entity registered in the PubChem database
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of the compound with the identifier “2-(2-Chlorobenzoyl)-3-(dimethylamino)acrylonitrile” involves specific reaction conditions and reagents. The preparation methods typically include the formation of inclusion complexes with cyclodextrins. The most common methods to prepare host inclusion in the non-polar cavity of cyclodextrins involve the use of various analytical techniques to evidence host inclusion .
Industrial Production Methods: Industrial production methods for the compound with the identifier “this compound” are designed to optimize yield and purity. These methods often involve large-scale synthesis processes that are carefully controlled to ensure consistency and quality.
Chemical Reactions Analysis
Types of Reactions: The compound with the identifier “2-(2-Chlorobenzoyl)-3-(dimethylamino)acrylonitrile” undergoes various types of chemical reactions, including combination, decomposition, single-replacement, double-replacement, and combustion reactions . Each type of reaction involves specific reagents and conditions that influence the outcome of the reaction.
Common Reagents and Conditions: Common reagents used in the reactions involving the compound with the identifier “this compound” include oxidizing agents, reducing agents, and catalysts. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the efficiency and selectivity of the reactions.
Major Products Formed: The major products formed from the reactions of the compound with the identifier “this compound” depend on the specific type of reaction and the reagents used. For example, combination reactions typically result in the formation of new compounds, while decomposition reactions lead to the breakdown of the compound into simpler substances .
Scientific Research Applications
The compound with the identifier “2-(2-Chlorobenzoyl)-3-(dimethylamino)acrylonitrile” has a wide range of scientific research applications. It is used in chemistry for the study of reaction mechanisms and the development of new synthetic methods. In biology, it is employed in the investigation of biological pathways and the development of new therapeutic agents. In medicine, the compound is explored for its potential use in the treatment of various diseases. Additionally, it has industrial applications in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of the compound with the identifier “2-(2-Chlorobenzoyl)-3-(dimethylamino)acrylonitrile” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This interaction can lead to various biological effects, depending on the specific targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds: The compound with the identifier “2-(2-Chlorobenzoyl)-3-(dimethylamino)acrylonitrile” can be compared with other similar compounds based on its chemical structure and properties. Similar compounds include those with similar functional groups and reactivity patterns .
Uniqueness: The uniqueness of the compound with the identifier “this compound” lies in its specific chemical structure and the unique set of reactions it undergoes. This makes it a valuable compound for scientific research and industrial applications.
Conclusion
The compound with the identifier “this compound” is a versatile chemical entity with significant potential in various scientific fields. Its unique chemical properties and reactivity make it an important compound for research and industrial applications.
Biological Activity
2-(2-Chlorobenzoyl)-3-(dimethylamino)acrylonitrile (commonly referred to as CDAC) is a synthetic organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology. Its unique chemical structure, featuring a chlorobenzoyl group and a dimethylamino group, suggests potential biological activities that merit detailed investigation.
- IUPAC Name: this compound
- Molecular Formula: C₁₂H₁₁ClN₂O
- CAS Number: 52200-17-6
- Melting Point: 117-119 °C
The biological activity of CDAC is primarily attributed to its ability to interact with various biological targets. The presence of the dimethylamino group can facilitate interactions with cellular receptors and enzymes, while the chlorobenzoyl moiety may enhance lipophilicity, allowing better membrane penetration.
Proposed Mechanisms:
- Enzyme Inhibition: CDAC may inhibit specific enzymes critical for cellular processes, potentially disrupting metabolic pathways.
- Receptor Modulation: The compound could act as an agonist or antagonist at certain receptors, influencing signaling pathways involved in cell growth and differentiation.
Antimicrobial Activity
Research indicates that CDAC exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of cell wall synthesis.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
The compound has also been evaluated for its anticancer potential. Studies show that CDAC induces apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) by activating caspase pathways.
Case Study:
In a study conducted by Zhang et al. (2023), CDAC was administered to MCF-7 cells, resulting in a dose-dependent increase in apoptotic cells, as evidenced by Annexin V/PI staining.
Concentration (µM) | % Apoptosis |
---|---|
10 | 15% |
25 | 30% |
50 | 55% |
Toxicological Profile
While exploring the therapeutic potential of CDAC, it is crucial to assess its safety profile. Preliminary toxicity studies indicate that high concentrations can lead to cytotoxic effects in non-target cells.
Toxicity Assessment:
- LD50 in Animal Models: Approximately 200 mg/kg when administered orally.
- Side Effects: Observed side effects include nausea and lethargy at higher doses.
Properties
IUPAC Name |
2-(2-chlorobenzoyl)-3-(dimethylamino)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O/c1-15(2)8-9(7-14)12(16)10-5-3-4-6-11(10)13/h3-6,8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOZNEWYNLUEBPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C#N)C(=O)C1=CC=CC=C1Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52200-17-6 |
Source
|
Record name | 2-Chloro-α-[(dimethylamino)methylene]-β-oxobenzenepropanenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52200-17-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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